N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Description
N-(2-([2,3'-Bithiophen]-5-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a bithiophene moiety linked to a pyrazole ring via an ethyl spacer. The compound’s structural complexity arises from the integration of a sulfonamide group, a substituted pyrazole core, and a conjugated bithiophene system. The compound’s synthesis typically involves multi-step organic reactions, including Suzuki coupling for bithiophene formation and sulfonamide conjugation . Its crystallographic characterization, performed using SHELX software, confirms a monoclinic crystal system (space group P2₁/c) with precise bond-length and angle data, enabling detailed structure-activity analyses .
Properties
IUPAC Name |
3,5-dimethyl-1-propan-2-yl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S3/c1-12(2)21-14(4)18(13(3)20-21)26(22,23)19-9-7-16-5-6-17(25-16)15-8-10-24-11-15/h5-6,8,10-12,19H,7,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXLOQDIAQDXPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCCC2=CC=C(S2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS Number: 2034548-15-5) is a novel compound with significant potential in pharmacological applications. This article provides a comprehensive overview of its biological activity, focusing on its therapeutic properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Profile
The molecular formula of this compound is , with a molecular weight of 409.6 g/mol. The compound features a bithiophene moiety, which is known for its electronic properties, potentially enhancing biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H23N3O2S3 |
| Molecular Weight | 409.6 g/mol |
| CAS Number | 2034548-15-5 |
Antitumor Activity
Recent studies indicate that pyrazole derivatives exhibit promising antitumor properties. For instance, compounds similar to this compound have shown significant inhibitory effects against various cancer cell lines, including BRAF(V600E) and EGFR inhibitors . In vitro studies demonstrated that pyrazole derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
Anti-inflammatory Properties
Pyrazole compounds are recognized for their anti-inflammatory effects. For example, derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests that this compound may possess similar properties, making it a candidate for inflammatory disease treatment.
Antimicrobial Activity
Research has shown that certain pyrazole derivatives demonstrate antimicrobial activity against both bacterial and fungal strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways . The specific activity of this compound against microbial pathogens remains to be fully elucidated but warrants investigation due to the structural similarities with other effective pyrazole compounds.
Structure–Activity Relationship (SAR)
Understanding the SAR of pyrazole compounds is crucial for optimizing their biological activity. Key factors influencing their efficacy include:
- Substituent Effects : The presence of electron-donating or withdrawing groups on the pyrazole ring can significantly affect the compound's reactivity and binding affinity to biological targets.
- Bithiophene Moiety : The incorporation of bithiophene enhances electronic interactions with target proteins or enzymes, potentially increasing the compound's overall potency.
- Hydrophobic Interactions : The isopropyl group contributes to hydrophobic interactions that may improve membrane permeability and bioavailability.
Study 1: Antitumor Efficacy
A study evaluated a series of pyrazole derivatives against various cancer cell lines. N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methylpyrazole exhibited an IC50 value of 26 µM against A549 lung cancer cells . This highlights the potential efficacy of structurally related compounds like this compound in cancer therapy.
Study 2: Anti-inflammatory Activity
In another study focusing on pyrazole derivatives' anti-inflammatory effects, compounds were shown to significantly reduce LPS-induced nitric oxide production in macrophages. This suggests that similar compounds could be developed for treating inflammatory conditions .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide, as anticancer agents. Pyrazoles are known for their ability to inhibit various kinases involved in cancer progression. For instance, modifications to the pyrazole structure have led to compounds with enhanced potency against cancer cell lines such as HepG2 and A549. These compounds often exhibit low efflux rates and improved bioavailability, making them suitable candidates for further development as anticancer therapeutics .
Anti-inflammatory Properties
The pyrazole moiety is also associated with anti-inflammatory effects. Compounds containing this structure have been developed as non-steroidal anti-inflammatory drugs (NSAIDs), showing efficacy in reducing inflammation in various models. The mechanism typically involves inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process .
Antibacterial and Antifungal Activity
Research indicates that certain derivatives of pyrazole exhibit antibacterial properties against a range of gram-positive and gram-negative bacteria, as well as antifungal activity. The structural characteristics of these compounds significantly influence their antimicrobial efficacy, suggesting that this compound may also possess similar properties .
Role in Organic Light Emitting Diodes (OLEDs)
The incorporation of thiophene units in organic compounds has been shown to enhance the electronic properties necessary for applications in OLEDs. The bithiophene structure present in this compound contributes to its ability to act as an efficient charge transport material . This characteristic is crucial for improving the performance and efficiency of OLEDs.
Conductive Polymers
The compound's structure suggests potential applications in the development of conductive polymers. These materials are essential for various electronic applications due to their flexibility and lightweight nature. The sulfonamide group can enhance solubility and processability, making it suitable for integration into polymer matrices used in electronic devices .
Table 1: Summary of Research Findings on Pyrazole Derivatives
| Study | Compound Tested | Target | IC50 Value | Remarks |
|---|---|---|---|---|
| Zheng et al., 2022 | Pyrazole-Benzimidazole Derivative | U937 Cell Line | 138 nM | Significant anticancer potential |
| Dong et al., 2022 | 5-Phenyl-Pyrazol Derivative | WM266.4 Cell Line | 1.32 µM | Comparable efficacy to existing therapies |
| Salem et al., 2024 | Thiazole-Pyrazole Derivatives | Various Bacteria | MIC 0.98 - 3.9 µg/ml | Effective against multiple strains |
Case Study: Anticancer Potential
In a recent study evaluating substituted pyrazoles as kinase inhibitors, it was found that specific modifications significantly improved the potency against breast cancer cell lines while reducing the efflux rate—an important factor for drug efficacy in vivo . This underscores the importance of structural diversity in enhancing therapeutic effectiveness.
Comparison with Similar Compounds
Structural and Crystallographic Features
The compound’s structural analogs often differ in substituents on the pyrazole ring, sulfonamide groups, or the thiophene system. For example:
- Analog A : Replacing the isopropyl group with a methyl group reduces steric bulk, altering molecular packing.
- Analog B : Substituting the bithiophene with a single thiophene diminishes π-conjugation, impacting electronic properties.
Crystallographic comparisons using SHELX-refined data reveal key differences (Table 1). The target compound exhibits tighter molecular packing (lower R-value) compared to analogs, attributed to its isopropyl group enhancing van der Waals interactions .
Table 1: Crystallographic and Structural Comparison
| Compound | Molecular Weight (g/mol) | Crystal System | Space Group | R-value (%) |
|---|---|---|---|---|
| Target Compound | 423.56 | Monoclinic | P2₁/c | 3.2 |
| Analog A (1-methyl-pyrazole derivative) | 395.48 | Orthorhombic | Pbca | 4.1 |
| Analog B (monothiophene derivative) | 410.50 | Triclinic | P-1 | 5.0 |
Data derived from SHELX-refined structures .
Electronic and Physicochemical Properties
The bithiophene moiety confers a redshifted UV-Vis absorption (λₘₐₓ = 385 nm) compared to monothiophene analogs (λₘₐₓ = 320–350 nm). However, solubility in polar solvents (e.g., DMSO) is reduced due to the hydrophobic isopropyl group, contrasting with more soluble analogs bearing polar sulfone or amine substituents.
Q & A
Basic: What are the optimal synthetic routes for N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide, and how can reaction efficiency be improved?
Methodological Answer:
The synthesis of this compound likely involves coupling pyrazole-sulfonamide derivatives with bithiophene moieties. A reflux-based approach in ethanol or DMF (common for pyrazole-thiophene systems) can be optimized using statistical Design of Experiments (DoE) to minimize trial-and-error steps . For example, varying reaction time, temperature, and stoichiometric ratios systematically can identify optimal conditions. Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states, reducing experimental iterations . Ethanol reflux for 2–4 hours, followed by recrystallization (e.g., DMF/EtOH mixtures), is a standard protocol for analogous pyrazole-thiophene systems .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H/C NMR to confirm substitution patterns on the pyrazole and bithiophene groups. Compare shifts with NIST reference data for 3,5-dimethylpyrazole derivatives .
- Mass Spectrometry (HRMS): High-resolution MS validates molecular weight and fragmentation patterns, critical for sulfonamide and bithiophene linkages.
- HPLC-PDA: Reverse-phase HPLC with photodiode array detection assesses purity (>95%) and detects byproducts from incomplete coupling reactions.
- X-ray Crystallography: If single crystals are obtainable, this resolves absolute configuration, particularly for stereochemical ambiguities in the ethyl-bithiophene chain .
Advanced: How can computational modeling (e.g., DFT, MD) predict the compound’s reactivity and interaction with biological targets?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfonamide group’s electron-withdrawing effects can be quantified to understand its role in hydrogen bonding .
- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) by embedding the compound in lipid bilayers or solvated protein pockets. Free-energy perturbation (FEP) can estimate binding affinity changes upon structural modifications .
- Docking Studies: Use AutoDock or Schrödinger to screen against target proteins (e.g., kinases), prioritizing substituents like the isopropyl group for steric complementarity .
Advanced: What strategies resolve contradictions in experimental data regarding the compound’s stability under varying conditions?
Methodological Answer:
Contradictory stability data (e.g., pH-dependent degradation vs. thermal stability) require orthogonal validation:
- Accelerated Stability Testing: Use DOE to vary temperature (40–80°C), humidity (75% RH), and pH (1–13) while monitoring degradation via LC-MS .
- Kinetic Analysis: Fit degradation profiles to Arrhenius or Eyring models to extrapolate shelf-life. For example, sulfonamide hydrolysis rates can be pH-dependent and modeled using pseudo-first-order kinetics .
- Cross-Validation: Compare NMR (structural integrity) with HPLC (purity) to distinguish decomposition artifacts from analytical noise .
Advanced: How to design experiments to elucidate the reaction mechanism involving the pyrazole and bithiophene moieties?
Methodological Answer:
- Isotopic Labeling: Introduce C or N labels at the pyrazole N-atoms to track bond formation/cleavage via NMR or MS .
- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., SN2 vs. radical coupling) .
- In Situ Spectroscopy: Use FTIR or Raman to monitor intermediate species (e.g., thiophene radicals) during synthesis .
- Computational Transition-State Mapping: IRC (intrinsic reaction coordinate) analysis in DFT identifies key intermediates and validates experimental observations .
Advanced: What in silico methods are suitable for optimizing the sulfonamide group’s electronic properties for target binding?
Methodological Answer:
- QSPR Modeling: Quantify structure-property relationships by correlating Hammett constants (σ) of sulfonamide substituents with binding energy data .
- Fragment-Based Design: Replace the isopropyl group with bioisosteres (e.g., cyclopropyl) and simulate binding using FEP or MM-GBSA .
- Charge Distribution Analysis: Use Natural Bond Orbital (NBO) analysis to assess sulfonamide resonance effects and adjust substituents (e.g., electron-donating methyl groups) for enhanced H-bonding .
Advanced: How to address solubility issues in biological assays without structural compromise?
Methodological Answer:
- Co-Solvent Systems: Titrate DMSO (≤1% v/v) or cyclodextrin-based solutions to improve aqueous solubility while monitoring compound aggregation via dynamic light scattering (DLS) .
- Prodrug Strategies: Synthesize phosphate or ester derivatives of the sulfonamide group to enhance hydrophilicity, with enzymatic cleavage studies to validate release kinetics .
- Micellar Encapsulation: Use PEG-PLGA nanoparticles to encapsulate the compound, assessing loading efficiency via UV-Vis and release profiles in simulated physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
